5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one
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Overview
Description
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one is a heterocyclic compound with the molecular formula C4H7N5O. This compound belongs to the class of triazines, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of hydrazine with 6-methyl-1,2,4-triazin-3-one under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production of high-quality this compound .
Chemical Reactions Analysis
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects .
The compound may also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in cancer cells or inhibiting the replication of viruses and bacteria .
Comparison with Similar Compounds
5-Hydrazinyl-6-methyl-2,3-dihydro-1,2,4-triazin-3-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazine core but differ in their substitution patterns and biological activities.
Functionalized Triazines and Tetrazines: These compounds exhibit diverse chemical and biological properties, making them valuable in various applications, including catalysis, materials science, and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
IUPAC Name |
5-hydrazinyl-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-2-3(7-5)6-4(10)9-8-2/h5H2,1H3,(H2,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRWFYQEPZGOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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